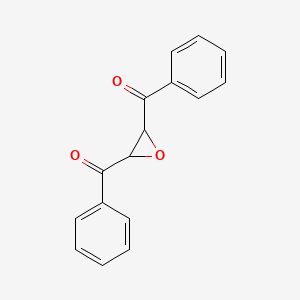

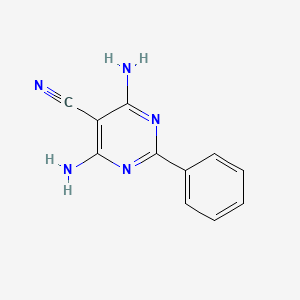

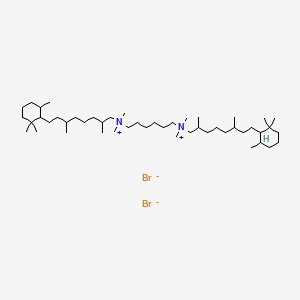

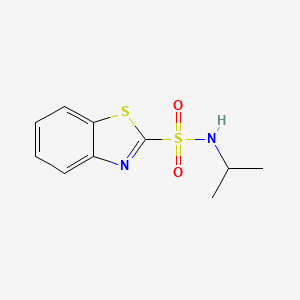

(R)-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propaquizafop is a post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is primarily used to control a wide range of annual and perennial grass weeds in various crops such as sugar beets, canola, soybean, sunflower, vegetables, orchards, vineyards, and forests . The compound is known for its selective action, targeting grass weeds while leaving broadleaf crops unharmed .

Métodos De Preparación

Propaquizafop is synthesized through a series of chemical reactions involving the esterification of 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid with 2-isopropylideneaminooxyethanol . The reaction conditions typically involve the use of a solvent such as acetonitrile and a catalyst to facilitate the esterification process . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification and analysis of the final product .

Análisis De Reacciones Químicas

Propaquizafop undergoes several types of chemical reactions, including:

Oxidation: Propaquizafop can be oxidized to form various metabolites, including quizalofop.

Hydrolysis: In the soil environment, propaquizafop degrades to quizalofop through the hydrolysis of the ester bond.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents, water (for hydrolysis), and nucleophiles. The major products formed from these reactions are quizalofop and other related metabolites .

Aplicaciones Científicas De Investigación

Propaquizafop has several scientific research applications, including:

Agriculture: It is widely used as a herbicide to control grass weeds in various crops, improving crop yield and quality.

Environmental Studies: Research on the dissipation and persistence of propaquizafop in soil and plants helps understand its environmental impact and efficacy.

Biochemistry: Studies on the mechanism of action of propaquizafop contribute to the understanding of enzyme inhibition and herbicide resistance.

Mecanismo De Acción

Propaquizafop exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants . This inhibition disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds . The compound is absorbed through the leaf surface and translocated throughout the plant, accumulating in the active growing regions of stems and roots .

Comparación Con Compuestos Similares

Propaquizafop is part of the aryloxyphenoxypropionate group of herbicides, which includes similar compounds such as:

Quizalofop: Another ACCase inhibitor with a similar mode of action.

Fluazifop: Also inhibits ACCase and is used to control grass weeds in various crops.

Fenoxaprop: Another member of the aryloxyphenoxypropionate group with similar herbicidal properties.

Propaquizafop is unique in its specific chemical structure, which provides selective action against grass weeds while being safe for broadleaf crops .

Propiedades

Fórmula molecular |

C22H22ClN3O5 |

|---|---|

Peso molecular |

443.9 g/mol |

Nombre IUPAC |

2-(propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinazolin-2-yl)oxyphenoxy]propanoate |

InChI |

InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-21(27)15(3)30-18-5-7-19(8-6-18)31-22-24-13-16-12-17(23)4-9-20(16)25-22/h4-9,12-13,15H,10-11H2,1-3H3/t15-/m1/s1 |

Clave InChI |

QFPFELIAVNQMCW-OAHLLOKOSA-N |

SMILES isomérico |

C[C@H](C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |

SMILES canónico |

CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.